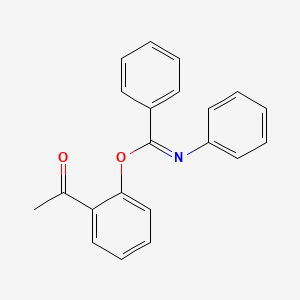

2-acetylphenyl N-phenylbenzimidate

Description

2-Acetylphenyl N-phenylbenzimidate is a benzimidate derivative characterized by an imidate functional group (O–C=N–Ph) attached to a 2-acetylphenyl moiety. For instance, N-(2-acetylphenyl)benzamide serves as a precursor in iodine-promoted cyclization reactions to synthesize 2-phenylquinazolines, a class of nitrogen-containing heterocycles with applications in pharmaceuticals and materials science . The acetyl and phenyl substituents in such compounds enhance reactivity and stability, making them valuable in organic synthesis.

Properties

Molecular Formula |

C21H17NO2 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(2-acetylphenyl) N-phenylbenzenecarboximidate |

InChI |

InChI=1S/C21H17NO2/c1-16(23)19-14-8-9-15-20(19)24-21(17-10-4-2-5-11-17)22-18-12-6-3-7-13-18/h2-15H,1H3 |

InChI Key |

MGABDNYYCURZPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=NC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares 2-acetylphenyl N-phenylbenzimidate with three related compounds, focusing on synthesis, reactivity, and applications.

N-(2-Acetylphenyl)benzamide

- Structure : Features a benzamide group (–CONH–) linked to the 2-acetylphenyl ring.

- Synthesis : Prepared via condensation of 2-acetylphenylamine with benzoyl chloride or through iodine-mediated cyclization with cyanamide .

- Reactivity: Undergoes intramolecular cyclization in the presence of iodine to form 2-phenylquinazolines without metal catalysts, ensuring step economy and cost-effectiveness .

- Applications : Key precursor for bioactive quinazoline derivatives, which are prevalent in anticancer and antimicrobial agents.

tert-Butyl (2-Acetylphenyl)carbamate

- Structure : Contains a carbamate group (–NHCOO–) protected by a tert-butyl moiety.

- Synthesis: Synthesized via Boc protection of 1-(2-aminophenyl)ethanone using di-tert-butyl dicarbonate (Boc₂O) and DMAP, yielding 45% of the mono-Boc product and 31% of the di-Boc derivative. Further purification via Amberlyst 15 resin improves yield to 67% .

- Reactivity : The Boc group enhances solubility and stability, facilitating its use in multi-step syntheses.

- Applications : Intermediate in peptide and glycan engineering, where protected amines are critical for controlled reactivity .

2-Aminobenzamides

- Structure : Benzamide derivatives with a free amine group at the 2-position.

- Synthesis : Typically prepared via hydrolysis of nitriles or reduction of nitrobenzamides.

- Reactivity : The amine group enables nucleophilic substitution or coordination with metal catalysts, contrasting with the electrophilic imidate group in this compound.

- Applications : Used in glycosylation studies and as ligands in catalytic systems, highlighting their versatility in biochemical applications .

Comparative Data Table

Key Research Findings

Reactivity Differences :

- Imidates (e.g., this compound) are more electrophilic than carbamates or benzamides, making them suitable for nucleophilic acyl substitution reactions.

- Carbamates (e.g., tert-butyl derivatives) prioritize stability over reactivity, ideal for sequential syntheses .

Synthetic Efficiency :

- N-(2-acetylphenyl)benzamide-based methods avoid metal catalysts, reducing cost and toxicity .

- Boc-protected carbamates require rigorous purification but enable high-yield transformations .

Applications in Drug Development: Quinazolines derived from N-(2-acetylphenyl)benzamide show promise as kinase inhibitors . 2-Aminobenzamides are pivotal in glycan analysis tools like GlycoBase, underscoring their biochemical relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.